molecular formula C25H27N9S B1193061 LSD1-IN-C26

LSD1-IN-C26

Cat. No.: B1193061
M. Wt: 485.614
InChI Key: YMPCSSJFKYSFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSD1-IN-C26 is a novel selective inhibitor of histone lysine specific demethylase 1 (lsd1/kdm1a), displaying fad-competitive binding to lsd1, concentration-dependently inducing accumulation of h3k4me1/me2 and h3k9me2, increasing expression levels of epithelial cell markers e-cadherin and claudin-1, down-regulating mesenchymal cell marker n-cadherin and the upstream transcription factors snail and slug

Scientific Research Applications

Synthesis and Biological Characterization

  • LSD1/KDM1A is implicated in cancer development, and targeting LSD1 is a promising strategy for cancer therapy. Compound C26, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, has been synthesized and characterized as an effective LSD1 inhibitor. It inhibits LSD1 in a reversible manner and shows selectivity over other enzymes like MAO-A/B. In A549 cells, C26 induced the accumulation of specific histone markers and inhibited cell migration, highlighting its potential for cancer treatment (Wang et al., 2019).

Mechanisms and Clinical Implications

  • LSD1 plays a critical role in various biological processes, including embryonic development and tumor-cell growth. Its overexpression in several tumors makes it a target for cancer therapy. Inhibitors of LSD1, including LSD1-IN-C26, can potentially serve as anticancer agents, suggesting a significant role in cancer treatment (Zheng et al., 2015).

LSD1 Inhibitors in Therapeutics

  • The development of LSD1 inhibitors, including this compound, is crucial for treating various diseases, including cancer, neurological, inflammatory, cardiovascular, and viral diseases. These inhibitors show potential in improving the efficacy of treatments for these conditions (Stazi et al., 2016).

Role in Acute Myeloid Leukemia

  • In the context of acute myeloid leukemia (AML), this compound, through its inhibition of LSD1, plays an essential role in the self-renewal of leukemic stem cells. Its inhibition has led to the development of both reversible and irreversible inhibitors, expanding the therapeutic applications in AML (Mould et al., 2015).

LSD1 in Cancer Stemness

  • LSD1/KDM1A is a key player in regulating cancer stem cells (CSCs). Overexpression of LSD1 is associated with aggressive cancer types. This compound, by targeting LSD1, can regulate the pool of CSCs in leukemias and solid tumors, offering a promising approach in cancer therapy (Karakaidos et al., 2019).

LSD1 in Cell Biology

  • LSD1 plays a role in gene activation and is involved in various pathological processes like tumorigenesis. Understanding the structural and functional aspects of LSD1, including its inhibition by compounds like this compound, is crucial for developing novel treatments (Forneris et al., 2009).

Inhibition and Therapeutic Potentials

  • Phenelzine analogues like this compound have shown effectiveness in modulating histone methylation in cancer cells. These inhibitors have potential applications in cancer therapy and possibly in neurodegenerative diseases due to their protective effects under oxidative stress (Prusevich et al., 2014).

Medicinal Chemistry Insights

  • The medicinal chemistry strategies in designing LSD1 inhibitors like this compound are focused on their roles in cancer and other diseases. These strategies include understanding the clinical significance of LSD1 and developing drug-like epigenetic modulators (Wang et al., 2015).

Properties

Molecular Formula

C25H27N9S

Molecular Weight

485.614

IUPAC Name

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27N9S/c1-17-15-23(27-18-7-9-19(10-8-18)33-13-11-32(2)12-14-33)34-24(26-17)30-25(31-34)35-16-22-28-20-5-3-4-6-21(20)29-22/h3-10,15,27H,11-14,16H2,1-2H3,(H,28,29)

InChI Key

YMPCSSJFKYSFEG-UHFFFAOYSA-N

SMILES

CN1CCN(C2=CC=C(NC3=CC(C)=NC4=NC(SCC5=NC6=CC=CC=C6N5)=NN34)C=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LSD1-IN-C26;  LSD1 IN C26;  LSD1INC26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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